molecular formula C22H12F5NO B2940222 2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-92-3

2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2940222
CAS No.: 337921-92-3
M. Wt: 401.336
InChI Key: QPQBZJYEJXABFR-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F5NO/c23-16-8-9-20(18(24)12-16)29-21-17(11-14-4-1-2-7-19(14)28-21)13-5-3-6-15(10-13)22(25,26)27/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQBZJYEJXABFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)OC3=C(C=C(C=C3)F)F)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: Introduction of the 2,4-difluorophenoxy and 3-(trifluoromethyl)phenyl groups can be done through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the quinoline core.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays due to its fluorescent properties.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-microbial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the fluorine and trifluoromethyl groups, which might result in different biological activities.

    2-(2,4-Dichlorophenoxy)-3-phenylquinoline: Similar structure but with chlorine atoms instead of fluorine, potentially altering its reactivity and applications.

Uniqueness

The presence of both difluorophenoxy and trifluoromethyl groups in 2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline makes it unique, potentially enhancing its stability, lipophilicity, and biological activity compared to similar compounds.

Biological Activity

The compound 2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a member of the quinoline family, which has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, exploring structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C19H13F5N2O
  • Molecular Weight : 376.28 g/mol
  • CAS Number : 338964-63-9

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus.

  • Mechanism of Action : The compound functions primarily as a NorA efflux pump inhibitor (EPI), which enhances the effectiveness of conventional antibiotics like ciprofloxacin against resistant strains. It has demonstrated a 16-fold improvement in EPI activity compared to earlier derivatives .
  • Selectivity and Toxicity : Notably, this compound exhibits low non-specific effects on bacterial membrane polarization, suggesting a favorable selectivity index that minimizes toxicity to human cells while maximizing antibacterial action .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the quinoline structure influence its biological activity:

  • C-2 Position Modifications : Alterations at the C-2 position of the quinoline core significantly impact EPI activity. For instance, introducing different aryl moieties has been shown to enhance antibacterial efficacy while reducing cytotoxicity .
  • Functional Group Influence : The presence of alkylamino chains at the C-4 position is essential for retaining EPI activity. Furthermore, substituents like methoxy groups at the C-6 position have been linked to increased potency against resistant strains .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can effectively restore antibiotic susceptibility in resistant S. aureus strains. For example, when combined with ciprofloxacin, significant reductions in bacterial counts were observed in time-kill assays .
  • In Vivo Efficacy : Preliminary animal studies indicate promising results regarding pharmacokinetics and bioavailability, making this compound a candidate for further clinical exploration against infections caused by multi-drug resistant bacteria .

Data Summary Table

PropertyValue
Chemical NameThis compound
Molecular FormulaC19H13F5N2O
Molecular Weight376.28 g/mol
CAS Number338964-63-9
EPI Activity Improvement16-fold over previous derivatives
Selectivity IndexHigh (low toxicity to human cells)

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